N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly mentioned in the available literature .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research efforts have led to the synthesis of new heterocyclic compounds containing a sulfonamido moiety, targeting applications as antibacterial agents. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds, producing derivatives with potential antibacterial activity. Eight compounds were found to exhibit high activities in this domain, highlighting the chemical's versatility for antibacterial purposes (Azab, Youssef, & El-Bordany, 2013).
Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Another study focused on the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This work demonstrated the compound's utility in rapidly accessing a variety of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, which are crucial for medicinal chemistry applications (Tucker, Chenard, & Young, 2015).
Biological Active Sulfonamide Based Hybrid Compounds
Sulfonamides, including our compound of interest, constitute a significant class of drugs with various pharmacological agents showing activities across antibacterial, anti-carbonic anhydrase, and antitumor activities, among others. Research into sulfonamide hybrids incorporating organic compounds such as coumarin, isoxazole, and pyrazole has led to considerable interest in designing two-component sulfonamide hybrids for enhanced biological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anticancer and Radiosensitizing Evaluation
Novel series of sulfonamide derivatives synthesized from various precursors have been evaluated for their in-vitro anticancer activity, showcasing promising results against human tumor liver cell line (HEPG-2). This study highlighted the potential of these compounds in enhancing the cell-killing effect of γ-radiation, indicating their value in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Wound Healing Applications
Innovative research has also explored the use of sulfonamide analogs for wound healing, where tailored-designed biodegradable dressing mats showed significant efficacy. These mats, loaded with a newly synthesized sulfonamide analog, demonstrated superior antibacterial and anti-inflammatory characteristics, promising advancements in medical treatments for wounds (Elsayed, Madkour, & Azzam, 2020).
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are an attractive scaffold for drug discovery research . Future research could focus on elucidating the mechanisms of action of these compounds and conducting Structure-Activity Relationship (SAR) research . This will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound likely interacts with its target, RIPK1, by binding to its allosteric pocket . This binding inhibits the kinase’s activity, thereby preventing the initiation of necroptosis . The compound serves as a type III inhibitor, which means it binds to an allosteric site different from the active site, causing conformational changes that inhibit the enzyme’s activity .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, potentially mitigating these conditions .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on a similar compound . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability and efficacy.
Result of Action
The compound’s inhibition of RIPK1 and prevention of necroptosis result in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating conditions associated with necroptosis, such as inflammatory diseases, neurodegenerative diseases, and cancers .
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-17-8-9(7-15-17)23(21,22)16-5-6-18-12(19)10-3-2-4-14-11(10)13(18)20/h2-4,7-8,16H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUIARPRDOASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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